beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate
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Overview
Description
Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate: is a coenzyme that plays a crucial role in various biochemical processes. It is involved in redox reactions, where it acts as an electron carrier. This compound is essential in metabolic pathways, including lipid and nucleic acid synthesis, and is widely used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate typically involves the phosphorylation of nicotinamide adenine dinucleotide (NAD) using specific enzymes such as NAD kinase. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and activity of the enzymes involved .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of this compound. The product is then purified through various chromatographic techniques to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions: Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier in redox reactions, alternating between its oxidized (NADP+) and reduced (NADPH) forms
Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions include NADP+ and NADPH, which are crucial for various metabolic processes .
Scientific Research Applications
Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate has a wide range of applications in scientific research, including:
Mechanism of Action
Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate exerts its effects by acting as an electron carrier in redox reactions. It facilitates the transfer of electrons from one molecule to another, thereby playing a crucial role in maintaining the redox balance within cells. The molecular targets include various dehydrogenases and reductases involved in metabolic pathways .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD): Similar in structure but lacks the phosphate group present in NADP.
Nicotinamide adenine dinucleotide phosphate (NADP): The oxidized form of NADPH.
Nicotinamide adenine dinucleotide phosphate monosodium salt: Another form of NADP with a single sodium ion.
Uniqueness: Beta-Nicotinamide adenine dinucleotide phosphate disodium salt dihydrate is unique due to its specific role in anabolic reactions, such as lipid and nucleic acid synthesis, which require NADPH as a reducing agent. Its ability to participate in both redox and substitution reactions makes it versatile in various biochemical and industrial applications .
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.2Na.2H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;;2*1H2/q;2*+1;;/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHVKDCSKHTISB-ITGWJZMWSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N7Na2O19P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-85-8 |
Source
|
Record name | TRIPHOSPHOPYRIDINE NUCLEOTIDE, SODIUM SALT HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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